Valsartan Ethyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

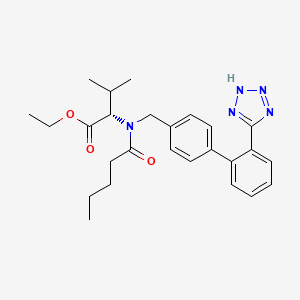

Valsartan Ethyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Valsartan ethyl ester, a derivative of valsartan, is an angiotensin II receptor blocker (ARB) primarily used in the management of hypertension and heart failure. This compound exhibits biological activities similar to valsartan itself, particularly in its ability to selectively antagonize the angiotensin II receptor type 1 (AT1). This article reviews the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions by blocking the AT1 receptor, which plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this receptor, this compound leads to:

- Reduced blood pressure : Decreasing vascular resistance and promoting vasodilation.

- Lowered aldosterone levels : Resulting in decreased sodium retention and fluid volume.

- Improved cardiac function : Beneficial for patients with heart failure by reducing afterload and preventing ventricular remodeling .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Rapid absorption : Following oral administration, this compound is quickly absorbed into the bloodstream.

- Half-life : It has a notable half-life that supports once-daily dosing.

- Minimal liver metabolism : Approximately 20% of the drug is biotransformed, indicating a low potential for drug-drug interactions through cytochrome P450 enzymes .

Therapeutic Applications

This compound is primarily utilized in treating:

- Hypertension : Effective in lowering blood pressure and managing chronic hypertension.

- Heart Failure : Used to improve outcomes in patients with heart failure by enhancing cardiac output and reducing symptoms .

- Diabetes Management : Some studies suggest that valsartan may help in managing glucose metabolism, potentially reducing the risk of type 2 diabetes in at-risk populations .

Case Study 1: Long-term Effects on Skeletal Muscle Fatty Acid Handling

A randomized double-blind placebo-controlled trial investigated the effects of valsartan on skeletal muscle fatty acid handling in individuals with impaired glucose metabolism. The study found that:

- After 26 weeks of treatment with valsartan, there was a significant reduction in the saturation of intramuscular triglycerides and diacylglycerols.

- This suggests improved lipid partitioning and reduced fatty acid spillover into circulation, indicating enhanced adipose tissue lipid buffering capacity .

Case Study 2: Safety Profile of Sacubitril/Valsartan

A large-scale analysis evaluated adverse events associated with sacubitril/valsartan, which includes valsartan. Key findings included:

- A total of 12 million reports were analyzed, revealing that hypotension was the most frequently reported adverse event.

- The study highlighted that while valsartan is generally well-tolerated, monitoring for side effects such as dizziness and renal impairment is essential .

Comparative Analysis of this compound and Valsartan

| Feature | This compound | Valsartan |

|---|---|---|

| Mechanism | AT1 receptor antagonist | AT1 receptor antagonist |

| Bioavailability | 23–25% | 23–25% |

| Half-life | Extended | Extended |

| Primary Uses | Hypertension, heart failure | Hypertension, heart failure |

| Metabolism | Minimal liver metabolism | Minimal liver metabolism |

化学反应分析

Acylation Reaction

-

Reactants : L-valine benzyl ester (or methyl ester) and valeryl chloride.

-

Conditions :

-

Outcome : Forms the pentanoyl side chain, yielding N-(1-oxopentyl)-N-[[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl]-L-valine ethyl ester .

Tetrazole Ring Formation

-

Reactants : Intermediate cyano-group precursor and sodium azide (NaN₃).

-

Conditions :

Hydrolysis to Valsartan

This compound undergoes alkaline hydrolysis to produce the active pharmaceutical ingredient (API):

-

Conditions :

Key Degradation Pathways

Synthetic Route Comparison

Physicochemical Data

-

Solubility : Slightly soluble in water; soluble in ethanol, DMF .

-

Storage : Stable at room temperature under anhydrous conditions .

Industrial Challenges

属性

IUPAC Name |

ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSNVLAJCYDJEU-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。